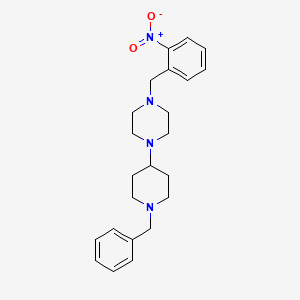

1-(1-BENZYL-4-PIPERIDYL)-4-(2-NITROBENZYL)PIPERAZINE

Description

Properties

IUPAC Name |

1-(1-benzylpiperidin-4-yl)-4-[(2-nitrophenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O2/c28-27(29)23-9-5-4-8-21(23)19-25-14-16-26(17-15-25)22-10-12-24(13-11-22)18-20-6-2-1-3-7-20/h1-9,22H,10-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJGXWZKSCLWPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-])CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-BENZYL-4-PIPERIDYL)-4-(2-NITROBENZYL)PIPERAZINE typically involves multi-step organic reactions. A common approach might include:

Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Benzylation: Introduction of the benzyl group to the piperidine ring using benzyl halides under basic conditions.

Piperazine formation: Coupling of the benzylated piperidine with a piperazine derivative.

Nitration: Introduction of the nitro group to the benzyl ring using nitrating agents like nitric acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1-BENZYL-4-PIPERIDYL)-4-(2-NITROBENZYL)PIPERAZINE can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Hydrogenation: The nitro group can be hydrogenated to form an amine.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles like amines or thiols, appropriate solvents.

Hydrogenation: Hydrogen gas, metal catalysts like platinum or palladium.

Major Products

Reduction of the nitro group: Formation of the corresponding amine.

Substitution reactions: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Recent studies have identified compounds similar to 1-(1-benzyl-4-piperidyl)-4-(2-nitrobenzyl)piperazine as effective inhibitors of the influenza virus, specifically targeting the hemagglutinin (HA) protein. The HA protein plays a crucial role in viral entry into host cells, making it an attractive target for antiviral drug development.

Structure-Activity Relationship (SAR)

The SAR studies conducted on piperidine derivatives have revealed that modifications to the benzyl groups and other substituents significantly affect the antiviral potency. For instance, the presence of specific functional groups on the benzyl moiety has been shown to enhance binding affinity and inhibitory activity against influenza viruses.

| Compound | R1 Group | R2 Group | EC50 (µM) | CC50 (µM) |

|---|---|---|---|---|

| Compound 1 | Bn | Bn | 9.3 ± 0.7 | 100 ± 0 |

| Compound 2 | Bn | 4-F Bn | 1.9 ± 0.1 | 79 ± 9 |

| Compound 3 | - | Bn | >100 | >100 |

| Compound 4 | H | Bn | ≥73 | >100 |

This table summarizes the antiviral activity (EC50) and cytotoxicity (CC50) of various analogs, highlighting how structural modifications influence efficacy .

Potential Therapeutic Uses

Beyond their antiviral properties, compounds like this compound may hold promise in treating other conditions due to their pharmacological profiles. The piperidine scaffold is known for its versatility in drug design, often leading to compounds with various biological activities, including analgesic and anti-inflammatory effects.

Case Studies

Several case studies have explored the therapeutic potential of piperidine derivatives:

- Influenza Treatment : A study demonstrated that specific piperidine derivatives exhibited potent antiviral activity against H1N1 with minimal cytotoxic effects, suggesting their potential as lead compounds for developing new antiviral drugs .

- Analgesic Properties : Other derivatives have shown promise in pain management, indicating that modifications to the piperidine structure can yield compounds with significant analgesic effects .

Mechanism of Action

The mechanism of action of 1-(1-BENZYL-4-PIPERIDYL)-4-(2-NITROBENZYL)PIPERAZINE would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The biological activity of piperazine/piperidine derivatives is highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis of key analogs:

Key Observations:

- Nitro Group Position : Ortho-nitro substitution (e.g., 2-nitrobenzyl) correlates with enhanced dopamine D2 receptor binding, as seen in . Para-nitro analogs (e.g., 4-nitrobenzyl in ) may alter electronic properties but lack receptor data.

- Hybrid Scaffolds : Incorporation of heterocycles (e.g., thiadiazole in ) shifts activity toward anticancer effects, likely due to DNA intercalation or kinase inhibition.

- Bulkier Groups : Bulky substituents like chlorobenzhydryl () or benzhydryl () improve cytotoxicity but reduce CNS penetration, limiting neurological applications.

SAR Insights

Biological Activity

1-(1-Benzyl-4-piperidyl)-4-(2-nitrobenzyl)piperazine is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and antimicrobial research. This article synthesizes findings from various studies to outline the biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Chemical Structure

The compound can be described by the following structural formula:

IUPAC Name: N-(1-benzyl-4-piperidinyl)-N-(2-nitrophenyl)amine

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antiviral Activity: Notably effective against influenza viruses, particularly H1N1. It functions as a fusion inhibitor by interacting with hemagglutinin (HA), crucial for viral entry into host cells .

- Antimicrobial Activity: Demonstrated effectiveness against several bacterial strains, including Bacillus cereus and Clostridium perfringens. The compound inhibits protein and DNA synthesis in these bacteria .

The mechanism of action for this compound includes:

- Interaction with Viral Proteins: The compound binds to a novel site on the HA protein, preventing low pH-induced membrane fusion. This binding is characterized by π-stacking interactions and salt bridges that enhance its inhibitory potency against H1N1 .

- Inhibition of Bacterial Growth: The compound disrupts essential bacterial processes without affecting cell wall synthesis, indicating a targeted mechanism against protein synthesis pathways .

Structure-Activity Relationship (SAR)

Research has explored the SAR of this compound class, revealing insights into how modifications affect biological activity. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Addition of nitro group | Increases antiviral potency |

| Variation in benzyl substituents | Alters binding affinity to HA |

These modifications help in designing more potent analogs with improved efficacy against viral infections.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Antiviral Study : In vitro tests showed that compounds with similar structures inhibited H1N1 at low micromolar concentrations. Specifically, one analog demonstrated five-fold higher activity compared to others, emphasizing the importance of structural nuances .

- Antimicrobial Evaluation : A series of related piperazine compounds were tested against various bacterial strains. The results indicated that these compounds effectively halted bacterial growth by interfering with protein synthesis pathways, showcasing their potential as antibiotic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1-benzyl-4-piperidyl)-4-(2-nitrobenzyl)piperazine, and how can reaction conditions be modified to improve yield?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, benzylation of piperidine/piperazine precursors using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) is common. Reaction optimization includes controlling stoichiometry, temperature (room temperature to 80°C), and solvent polarity . Monitoring via TLC (e.g., hexane:ethyl acetate 2:1) and purification via silica gel chromatography (eluent: chloroform:methanol 3:1) are critical for isolating the target compound .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

- Methodology :

- Structural confirmation : Use ¹H/¹³C NMR to identify proton environments (e.g., benzyl CH₂ at ~δ 3.5–4.0 ppm) and nitro group electronic effects. Mass spectrometry (ESI-TOF) confirms molecular weight (e.g., [M+H]+ for C₁₉H₂₃N₃O₂).

- Purity assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds .

Q. How can researchers mitigate common side reactions during synthesis, such as di-substitution or nitro group reduction?

- Methodology :

- Di-substitution : Use controlled molar ratios (e.g., 1:1 for benzyl halide:piperazine) and slow reagent addition to minimize over-alkylation.

- Nitro stability : Avoid strong reducing agents (e.g., LiAlH₄) during synthesis; instead, use inert atmospheres (N₂/Ar) for reactions involving nitro groups .

Advanced Research Questions

Q. How does the ortho-nitrobenzyl group influence the compound’s electronic properties and binding affinity in receptor studies?

- Methodology :

- Computational analysis : Perform density functional theory (DFT) calculations to map electron density distributions, focusing on nitro group electron-withdrawing effects and benzyl ring π-π interactions .

- Docking studies : Use software like AutoDock Vina to simulate binding modes with target receptors (e.g., dopamine or serotonin receptors), comparing ortho- vs. para-nitro derivatives .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across structurally similar piperazines?

- Methodology :

- Comparative assays : Standardize in vitro models (e.g., MIC for antimicrobial activity; MTT assays for cytotoxicity) using identical cell lines (e.g., HeLa, MCF-7) and concentrations (1–100 µM).

- Metabolite profiling : Use LC-MS to identify active metabolites that may explain divergent results .

Q. How can the environmental fate and biodegradation pathways of this compound be systematically studied?

- Methodology :

- Microcosm experiments : Incubate ¹⁴C-labeled compound in soil/water systems under aerobic/anaerobic conditions. Track degradation via scintillation counting and identify metabolites via HRMS .

- QSAR modeling : Predict biodegradability using quantitative structure-activity relationship models based on nitro group reactivity and logP values .

Key Considerations for Experimental Design

- Control groups : Include unmodified piperazine (e.g., 1-benzylpiperazine) to isolate nitrobenzyl effects .

- Statistical rigor : Use randomized block designs (e.g., n = 4 replicates) for biological assays to account for variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.